Diisopropenyloxydiphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropenyloxydiphenylsilane is an organosilicon compound with the chemical formula C18H20O2Si . It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
A commonly used method for preparing Diisopropenyloxydiphenylsilane involves the reaction of triisopropyloxysilane (Triisopropylsilanol) with dibromoethylene (1,2-Dibromoethene) . This reaction typically requires specific conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and output. The process often includes purification steps such as distillation or recrystallization to achieve the required quality standards for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropenyloxydiphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different silane derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane compounds, while reduction can produce simpler silane derivatives .
Wissenschaftliche Forschungsanwendungen
Diisopropenyloxydiphenylsilane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Diisopropenyloxydiphenylsilane exerts its effects involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. Its reactivity allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Diisopropenyloxydiphenylsilane include:
Methoxydimethylphenylsilane: Another organosilicon compound with similar reactivity but different functional groups.
Di-N-hexyldiethoxysilane: A silane derivative with different alkyl groups, offering distinct properties and applications.
4-tert-Butyldimethylsiloxy-2-cyclopenten-1-one: A compound with a different core structure but similar silicon-based functionality.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of isopropenyloxy and diphenyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Eigenschaften
Molekularformel |
C18H20O2Si |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
diphenyl-bis(prop-1-en-2-yloxy)silane |
InChI |
InChI=1S/C18H20O2Si/c1-15(2)19-21(20-16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,3H2,2,4H3 |
InChI-Schlüssel |
SNCXZPZJAIPXSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.